molecular formula C22H19N3O4 B4238313 3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B4238313
M. Wt: 389.4 g/mol
InChI Key: MMUCWEQAFWLIAI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a fused oxazolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo-pyridine ring system, followed by the introduction of the benzamide moiety. Key steps may include:

    Formation of the oxazolo-pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of methoxy groups at the 3 and 4 positions of the benzene ring.

    Amidation: Coupling the oxazolo-pyridine derivative with a benzoyl chloride derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the benzamide moiety would yield corresponding amines.

Scientific Research Applications

3,4-Dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo-pyridine ring system can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups and benzamide moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
  • 3,4-Dimethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

Uniqueness

3,4-Dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is unique due to the specific positioning of the methoxy groups and the fused oxazolo-pyridine ring system. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-13-11-15(22-25-20-18(29-22)5-4-10-23-20)6-8-16(13)24-21(26)14-7-9-17(27-2)19(12-14)28-3/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUCWEQAFWLIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 6
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3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

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